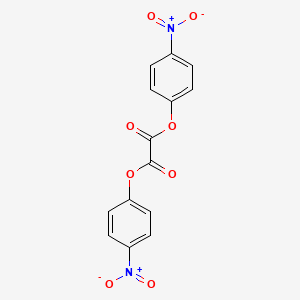

Bis(4-nitrophenyl) Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5070-15-5 |

|---|---|

Molecular Formula |

C14H8N2O8 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

bis(4-nitrophenyl) oxalate |

InChI |

InChI=1S/C14H8N2O8/c17-13(23-11-5-1-9(2-6-11)15(19)20)14(18)24-12-7-3-10(4-8-12)16(21)22/h1-8H |

InChI Key |

YRUMDDXIKVNSLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-nitrophenyl) oxalate: Chemical Properties and Structure

Disclaimer: Publicly available scientific literature and spectral data for bis(4-nitrophenyl) oxalate (B1200264) are limited. Much of the available information pertains to the structurally similar but distinct compound, bis(4-nitrophenyl) carbonate. Therefore, this guide has been compiled using the available patent literature for the synthesis of bis(4-nitrophenyl) oxalate, general principles of organic chemistry, and established knowledge of peroxyoxalate chemiluminescence. Experimental protocols and spectral data are presented as representative examples based on analogous compounds and should be adapted and validated in a laboratory setting.

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a key reagent in the field of chemiluminescence. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize or are investigating chemiluminescent systems.

Chemical Properties and Structure

This compound is a diaryl oxalate ester characterized by the presence of two p-nitrophenyl groups linked to an oxalate core. The electron-withdrawing nature of the nitrophenyl groups makes it a highly reactive precursor for generating chemiluminescence upon reaction with an oxidant, typically hydrogen peroxide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₈N₂O₈ | Calculated |

| Molecular Weight | 348.22 g/mol | Calculated |

| Appearance | Expected to be a pale yellow to white crystalline solid | Analogy to similar diaryl oxalates |

| Melting Point | Not reported, but expected to be a high-melting solid | Analogy to similar diaryl oxalates |

| Solubility | Expected to be soluble in polar organic solvents (e.g., acetonitrile, ethyl acetate (B1210297), THF) and insoluble in water. | General solubility of diaryl oxalates |

| Stability | Sensitive to moisture and bases. Should be stored in a cool, dry, and dark environment. | General stability of aryl oxalates |

Table 2: Structural Identifiers for this compound

| Identifier | String |

| SMILES | O=C(O[C]1=CC=C(--INVALID-LINK--=O)C=C1)C(=O)O[C]2=CC=C(--INVALID-LINK--=O)C=C2 |

| InChI | InChI=1S/C14H8N2O8/c17-15(18)9-1-5-11(6-2-9)23-13(21)14(22)24-12-7-3-10(4-8-12)16(19)20/h1-8H |

Synthesis and Purification

The synthesis of this compound can be achieved through two primary routes: the direct esterification of 4-nitrophenol (B140041) with oxalyl chloride or the nitration of diphenyl oxalate. The latter approach is described in patent literature and is detailed below.

Experimental Protocol 1: Synthesis of this compound via Nitration of Diphenyl Oxalate

This protocol is based on the method described in patent KR100256833B1.

Materials:

-

Diphenyl oxalate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Water (deionized)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath to -5 to 0 °C, slowly add diphenyl oxalate to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature of the reaction mixture between -5 and 5 °C while stirring.

-

After the addition is complete, continue stirring at this temperature for an additional 1-2 hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

A precipitate of crude this compound will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product under vacuum.

Experimental Protocol 2: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of toluene (B28343) and hexane, or ethyl acetate and hexane)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent (e.g., toluene or ethyl acetate).

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold, less polar co-solvent (e.g., hexane).

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization 1: Synthesis of this compound

Spectroscopic Characterization (Predicted)

Due to the lack of available experimental spectra for this compound, the following are predicted characteristic spectral features based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Two doublets in the aromatic region (around 7.5-8.5 ppm), corresponding to the ortho and meta protons of the p-nitrophenyl groups. The integration ratio of these doublets would be 1:1. |

| ¹³C NMR | Signals for the carbonyl carbons of the oxalate group (around 150-160 ppm). Aromatic carbon signals, including those attached to the nitro group and the ester oxygen, would also be present. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester carbonyl groups (around 1750-1780 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro groups (around 1530 and 1350 cm⁻¹). C-O stretching vibrations for the ester linkage. |

Chemiluminescence

This compound is a key component in peroxyoxalate chemiluminescence (PO-CL) systems, which are known for their high quantum yields. The reaction involves the oxidation of the oxalate ester by hydrogen peroxide, leading to the formation of a high-energy intermediate, which then excites a fluorescent molecule (fluorophore). The decay of the excited fluorophore results in the emission of light.

Experimental Protocol 3: Peroxyoxalate Chemiluminescence Demonstration

This is a general protocol that can be adapted for use with this compound.

Materials:

-

This compound

-

A suitable fluorophore (e.g., 9,10-diphenylanthracene (B110198) for blue light, or rubrene (B42821) for yellow-orange light)

-

A suitable organic solvent (e.g., ethyl acetate or a mixture of dimethyl phthalate (B1215562) and tert-butanol)

-

Hydrogen peroxide (30-35% solution)

-

A weak base catalyst (e.g., sodium salicylate (B1505791) or triethylamine)

Procedure:

-

Solution A: Prepare a solution of this compound and the chosen fluorophore in the organic solvent.

-

Solution B: Prepare a solution of hydrogen peroxide and the catalyst in the same solvent system.

-

In a darkened environment, add Solution B to Solution A and gently swirl the mixture.

-

Observe the emission of light. The color of the light will depend on the fluorophore used.

Mandatory Visualization 2: Mechanism of Peroxyoxalate Chemiluminescence

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the eyes, skin, and respiratory system. As with all nitrated aromatic compounds, it should be treated as potentially toxic. Store in a tightly sealed container in a cool, dry place away from light, moisture, and incompatible materials such as strong bases and oxidizing agents.

This guide provides a foundational understanding of this compound. Further experimental work is necessary to fully characterize this compound and optimize its use in various applications.

Synthesis of Bis(4-nitrophenyl) Oxalate: A Technical Guide for Laboratory Applications

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of bis(4-nitrophenyl) oxalate (B1200264) (DNPO), a key reagent in chemiluminescence applications. Two primary synthetic routes are detailed: the direct esterification of 4-nitrophenol (B140041) with oxalyl chloride and the nitration of diphenyl oxalate. This document furnishes in-depth experimental protocols, quantitative data including yields and spectroscopic characterization, and visual representations of the synthetic workflows and reaction mechanisms. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a practical resource for the preparation of this important compound.

Introduction

Bis(4-nitrophenyl) oxalate, often abbreviated as DNPO, is a non-halogenated oxalate ester that serves as a crucial component in peroxyoxalate chemiluminescence systems. These "glow-stick" reactions are widely utilized in analytical chemistry, biological assays, and demonstration purposes. The efficiency of the light emission is highly dependent on the purity of the oxalate ester. This guide outlines two reliable methods for the synthesis of DNPO in a laboratory setting.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented:

-

Route A: Esterification of 4-Nitrophenol with Oxalyl Chloride. This is a direct and common method involving the reaction of two equivalents of 4-nitrophenol with one equivalent of oxalyl chloride, typically in the presence of a base to scavenge the HCl byproduct.

-

Route B: Nitration of Diphenyl Oxalate. This method involves the initial synthesis of diphenyl oxalate from phenol (B47542) and an oxalyl source, followed by nitration of the aromatic rings using a mixture of nitric and sulfuric acids.

Experimental Protocols

Route A: Synthesis from 4-Nitrophenol and Oxalyl Chloride

This protocol is adapted from general procedures for the synthesis of oxalate diesters.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound from 4-nitrophenol.

Materials:

-

4-Nitrophenol

-

Oxalyl chloride

-

Pyridine (B92270) (or triethylamine)

-

Anhydrous toluene (B28343) (or other inert solvent like dichloromethane)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (2.0 equivalents) and pyridine (2.0 equivalents) in anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C. A precipitate will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Quench the reaction by slowly adding cold deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane or ethyl acetate) to obtain pure this compound as a solid.

-

Route B: Synthesis via Nitration of Diphenyl Oxalate

This protocol is based on patent literature describing the nitration of diphenyl derivatives.[1][2]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via nitration.

Materials:

-

Diphenyl oxalate

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

Procedure:

-

Preparation of Diphenyl Oxalate: Synthesize diphenyl oxalate by reacting phenol with oxalyl chloride in the presence of a base, following a similar procedure to Route A.

-

Nitration:

-

Carefully dissolve diphenyl oxalate (1.0 equivalent) in concentrated sulfuric acid in a flask, keeping the temperature low.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid while cooling in an ice-salt bath.

-

Cool the diphenyl oxalate solution to 0-5 °C.

-

Slowly add the cold nitrating mixture to the diphenyl oxalate solution, ensuring the temperature does not exceed 10 °C.[1]

-

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Work-up:

-

Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. A precipitate will form.

-

Allow the ice to melt, then collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral.

-

-

Purification: Dry the crude product and recrystallize from a suitable solvent to yield pure this compound.

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₈N₂O₈ |

| Molecular Weight | 332.22 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 136-139 °C (for Bis(4-nitrophenyl) carbonate)[3] |

Table 2: Spectroscopic Data for Bis(4-nitrophenyl) Carbonate (for reference)

| Spectroscopy | Peak Information |

| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.5 ppm) |

| ¹³C NMR | Signals expected for aromatic carbons and the carbonyl carbon of the carbonate. |

| IR (KBr) | Characteristic peaks for C=O stretching, C-O stretching, and NO₂ stretching. |

Note: Specific, experimentally verified spectroscopic data for this compound was not available in the searched literature. The data for the carbonate analog is provided as a general reference.

Signaling Pathway: Peroxyoxalate Chemiluminescence

This compound is a key reactant in the peroxyoxalate chemiluminescence system. The general mechanism is believed to proceed through a chemically initiated electron exchange luminescence (CIEEL) pathway.

Caption: The CIEEL mechanism for peroxyoxalate chemiluminescence involving DNPO.

Conclusion

This guide has detailed two effective methods for the laboratory synthesis of this compound. Route A, the direct esterification of 4-nitrophenol, is generally more straightforward. Route B, involving the nitration of diphenyl oxalate, provides an alternative pathway. The provided protocols, data, and diagrams offer a comprehensive resource for the successful preparation and understanding of this important chemiluminescent reagent. Proper purification, such as recrystallization, is critical to achieving the high purity required for efficient light emission in peroxyoxalate systems. Researchers should always adhere to standard laboratory safety practices, particularly when handling corrosive reagents like oxalyl chloride and strong acids.

References

An In-Depth Technical Guide to the Fundamental Principles of Bis(4-nitrophenyl) oxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the chemiluminescence of bis(4-nitrophenyl) oxalate (B1200264) (DNPO). It delves into the reaction mechanism, kinetics, influencing factors, and experimental protocols relevant to researchers and professionals in drug development and related scientific fields.

Core Principles of Peroxyoxalate Chemiluminescence

The chemiluminescence of bis(4-nitrophenyl) oxalate is a subset of peroxyoxalate reactions, which are renowned for being among the most efficient non-enzymatic chemiluminescent processes known. The fundamental principle involves the reaction of an oxalate ester, in this case, DNPO, with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a fluorescent molecule, known as a fluorescer or activator. This reaction produces a high-energy intermediate that, upon decomposition, transfers energy to the fluorescer, causing it to excite and subsequently emit light upon returning to its ground state.

The overall process can be summarized in the following key stages:

-

Reaction of DNPO with Hydrogen Peroxide: The process is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the DNPO molecule. This reaction is often catalyzed by a base, such as imidazole (B134444) or sodium salicylate.

-

Formation of a High-Energy Intermediate: This initial reaction leads to the formation of a highly unstable peroxyoxalate intermediate, which rapidly cyclizes to form the key high-energy species: 1,2-dioxetanedione. This molecule is a cyclic peroxide containing a strained four-membered ring, making it highly energetic.

-

Decomposition and Energy Transfer (CIEEL Mechanism): The 1,2-dioxetanedione intermediate is extremely short-lived and decomposes into two molecules of carbon dioxide (CO₂). Crucially, this decomposition occurs via a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). In the presence of a fluorescer, an electron is transferred from the fluorescer to the 1,2-dioxetanedione. This transfer induces the cleavage of the peroxide bond and the fragmentation of the molecule into two CO₂ molecules, one of which is transiently a radical anion. The fluorescer is simultaneously converted to a radical cation.

-

Light Emission: A rapid back electron transfer from the CO₂ radical anion to the fluorescer radical cation generates the fluorescer in an electronically excited state. This excited fluorescer then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorescer used.

Reaction Kinetics and Influencing Factors

The intensity and duration of the chemiluminescence from the DNPO reaction are governed by its kinetics, which are influenced by several factors:

-

Concentration of Reactants: The rate of the reaction, and thus the light intensity, is dependent on the concentrations of DNPO, hydrogen peroxide, and the fluorescer.

-

Catalysts: The presence of a catalyst, typically a weak base like imidazole or sodium salicylate, can significantly accelerate the reaction between DNPO and hydrogen peroxide, leading to a more intense but shorter-lived light emission.

-

Solvent: The choice of solvent is critical as it affects the solubility of the reactants and the stability of the intermediates. Common solvents include ethyl acetate, dimethyl phthalate, and acetonitrile. The polarity of the solvent can influence the efficiency of the CIEEL process.

-

Fluorophore: The nature of the fluorescer determines the wavelength (color) of the emitted light and also influences the overall quantum yield of the reaction. The fluorescer must have a suitable oxidation potential to participate in the CIEEL mechanism.

-

Temperature: Like most chemical reactions, the rate of the peroxyoxalate reaction is temperature-dependent. Higher temperatures generally lead to a faster reaction and more intense but shorter-lived chemiluminescence.

Quantitative Data

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (Φ_CL), which is the ratio of the number of emitted photons to the number of reacting molecules. The kinetics are described by rate constants for the various steps of the reaction.

Table 1: Factors Influencing DNPO Chemiluminescence

| Factor | Effect on Chemiluminescence | Common Examples/Conditions |

| Oxalate Ester | The structure of the aryl oxalate affects reactivity and quantum yield. Electron-withdrawing groups on the phenyl rings, such as the nitro groups in DNPO, enhance reactivity. | Bis(2,4-dinitrophenyl) oxalate (DNPO), Bis(2,4,6-trichlorophenyl) oxalate (TCPO) |

| Oxidant | Hydrogen peroxide is the most common oxidant. Its concentration affects the reaction rate and light intensity. | 3-30% solution of H₂O₂ in a suitable solvent. |

| Catalyst | Accelerates the initial reaction between the oxalate ester and hydrogen peroxide. | Imidazole, Sodium Salicylate, Triethylamine (B128534). |

| Solvent | Affects solubility of reactants and stability of intermediates. Polarity can influence the CIEEL process. | Ethyl Acetate, Dimethyl Phthalate, Acetonitrile, Dioxane. |

| Fluorophore | Determines the emission wavelength (color) and influences the quantum yield. | 9,10-Diphenylanthracene (B110198) (blue), Rubrene (yellow-orange), Perylene (green). |

| Temperature | Higher temperatures increase the reaction rate, leading to brighter but shorter-lived emission. | Typically performed at room temperature. |

Experimental Protocols

Synthesis of this compound (DNPO)

Materials:

-

p-Nitrophenol

-

Oxalyl chloride

-

Anhydrous diethyl ether or toluene (B28343)

-

Pyridine (B92270) or triethylamine (base)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve p-nitrophenol in anhydrous diethyl ether or toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of a base, such as pyridine or triethylamine, to the solution while stirring.

-

To this cooled solution, add a solution of oxalyl chloride in the same solvent dropwise over a period of 30-60 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.

-

The reaction mixture will likely form a precipitate (the hydrochloride salt of the base). Filter the mixture to remove the precipitate.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DNPO product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a white crystalline solid.

Measurement of Chemiluminescence Intensity

Materials and Equipment:

-

Luminometer or a spectrophotometer with the excitation source turned off, capable of measuring light emission over time.

-

Cuvettes

-

Micropipettes

-

Stock solution of DNPO in a suitable solvent (e.g., 0.01 M in ethyl acetate).

-

Stock solution of a fluorescer (e.g., 0.001 M 9,10-diphenylanthracene in ethyl acetate).

-

Solution of hydrogen peroxide (e.g., 0.1 M in a compatible solvent).

-

Catalyst solution (e.g., 0.01 M imidazole in the solvent).

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the solvent, the DNPO stock solution, and the fluorescer stock solution.

-

Place the cuvette in the sample chamber of the luminometer.

-

To initiate the reaction, inject the hydrogen peroxide solution (and catalyst, if used) into the cuvette.

-

Immediately start recording the light intensity as a function of time. The data will typically show a rapid increase in intensity to a maximum, followed by a slower decay.

-

The total light emission can be determined by integrating the area under the intensity-time curve.

-

To determine the chemiluminescence quantum yield, the luminometer must be calibrated using a standard light source or a chemical actinometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in DNPO chemiluminescence studies.

Caption: Reaction pathway of DNPO chemiluminescence.

Caption: Workflow for measuring chemiluminescence.

A Technical Guide to Peroxyoxalate Chemiluminescence: Mechanism, Quantification, and Application

For Researchers, Scientists, and Drug Development Professionals

The peroxyoxalate reaction stands as one of the most efficient non-enzymatic chemiluminescent systems known. Its remarkable quantum yields and versatility have made it a cornerstone of analytical chemistry, from high-performance liquid chromatography (HPLC) detection to in vivo imaging. This guide provides an in-depth exploration of the core reaction mechanism, quantitative data for key components, detailed experimental protocols, and its applications in scientific research and drug development.

Core Reaction Mechanism

Peroxyoxalate chemiluminescence is a form of indirect chemiluminescence where the energy from a high-energy chemical intermediate is transferred to a fluorescent molecule (a fluorophore or activator), which then emits light upon relaxation to its ground state.[1] The process is a multi-step reaction involving an aryl oxalate (B1200264) ester, an oxidant (typically hydrogen peroxide), a catalyst, and a fluorophore.[2]

The generally accepted mechanism involves the following key stages:

-

Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction initiates with the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the aryl oxalate ester. This step is often facilitated by a base catalyst.[3]

-

Intramolecular Cyclization: The resulting peroxyoxalate intermediate undergoes an intramolecular cyclization. This is a critical step where a phenolate (B1203915) leaving group is expelled, leading to the formation of a highly unstable, high-energy intermediate.[4]

-

Formation of 1,2-Dioxetanedione: Extensive research provides strong evidence that the key high-energy intermediate is 1,2-dioxetanedione (C₂O₄).[1][4] This cyclic peroxide is extremely strained and poised to decompose.

-

Chemically Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione intermediate interacts with a fluorophore (activator). Through the CIEEL mechanism, an electron is transferred from the fluorophore to the dioxetanedione. This transfer induces the decomposition of the dioxetanedione into two molecules of carbon dioxide (CO₂).[5][6]

-

Excitation and Emission: The energy released from the decomposition of the dioxetanedione is transferred back to the fluorophore radical cation, promoting it to an electronically excited singlet state. As the excited fluorophore returns to its ground state, it releases the excess energy as a photon of light.[7]

The overall efficiency of light production is a product of the efficiencies of each step: the formation of the intermediate, the energy transfer to the fluorophore, and the fluorescence quantum yield of the fluorophore itself.[7]

Caption: The core reaction pathway of peroxyoxalate chemiluminescence.

Quantitative Data

The efficiency of the peroxyoxalate reaction is highly dependent on the structure of the aryl oxalate, the choice of catalyst, and the properties of the fluorophore.

Table 1: Common Aryl Oxalates and Their Properties

| Aryl Oxalate | Acronym | Key Characteristics |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Most common reagent; high quantum yield; good solubility in organic solvents.[1][7] |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | Highly reactive due to strong electron-withdrawing nitro groups; suitable for rapid reactions.[1][8] |

| Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | CPPO | High efficiency and longer glow times, often used in commercial light sticks.[1] |

| Divanillyl oxalate | DVO | A "greener," less toxic alternative that decomposes into the biodegradable compound vanillin.[9] |

Table 2: Influence of Catalysts on Reaction Kinetics (TCPO System)

Kinetic studies often employ imidazole (B134444) as a nucleophilic catalyst, which significantly accelerates the reaction.[5][10] The reaction mechanism with imidazole involves the initial formation of an oxalyl-imidazolide intermediate.[5][6]

| Catalyst | Type | Typical Concentration | Effect |

| Imidazole | Nucleophilic | 1-10 mM | Significantly increases reaction rate. At high concentrations, can decrease quantum yield by destroying the high-energy intermediate.[5][10] |

| Sodium Salicylate | Base | Varies | Acts as a base catalyst, offering an alternative to imidazole with different kinetic profiles.[10] |

| 4-(Dimethylamino)pyridine | Nucleophilic | 5 mM | Superior to imidazole in terms of reaction speed and light intensity.[11] |

Table 3: Chemiluminescence Quantum Yields (Φ_CL)

The overall chemiluminescence quantum yield is a critical parameter, representing the ratio of emitted photons to the number of reacting oxalate molecules.

| Oxalate | Fluorophore | Catalyst | Solvent | Φ_CL (E mol⁻¹) |

| TCPO | 9,10-Diphenylanthracene | Imidazole | Ethyl Acetate (B1210297) | ~0.1 - 0.2 |

| DNPO | Rubrene | - | Dimethylphthalate | 0.23[8] |

Note: Quantum yields are highly sensitive to experimental conditions including solvent purity, pH, temperature, and reactant concentrations.

Experimental Protocols

Protocol 1: Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Dissolution: Dissolve 7.0 g of 2,4,6-trichlorophenol (B30397) in 100 mL of dry toluene (B28343) in a flask equipped with a magnetic stirrer.[12]

-

Base Addition: Add one molar equivalent of triethylamine (B128534) to the solution.[12]

-

Cooling: Cool the flask in an ice bath for at least 5 minutes.

-

Oxalyl Chloride Addition: Slowly add 0.5 mole equivalents of oxalyl chloride dropwise to the cold, stirred solution over 15-20 minutes. This reaction is exothermic.[9][12]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Filtration: Filter the resulting mixture using vacuum filtration to remove the triethylamine hydrochloride byproduct and collect the crude TCPO solid.[12]

-

Washing: Wash the crude product with methanol (B129727) to dissolve any remaining triethylamine hydrochloride, as TCPO is poorly soluble in methanol.[12]

-

Drying: Dry the purified TCPO product under vacuum.

Protocol 2: General Peroxyoxalate Chemiluminescence Demonstration

-

Stock Solutions:

-

Oxalate Solution: Prepare a 0.005 M solution of TCPO in a suitable solvent like ethyl acetate or diethyl phthalate.[9][13]

-

Fluorophore Solution: Prepare a 1 x 10⁻³ M solution of a fluorophore (e.g., 9,10-diphenylanthracene) in the same solvent.[7]

-

Catalyst Solution: Prepare a 0.1 M solution of sodium acetate or imidazole in a compatible solvent.

-

Oxidant Solution: Use a standard 3% solution of hydrogen peroxide (H₂O₂).[13]

-

-

Reaction Mixture: In a glass vial, combine 5 mL of the oxalate solution, 1 mL of the fluorophore solution, and 0.5 mL of the catalyst solution.

-

Initiation: To initiate the reaction, add 1-2 mL of the 3% hydrogen peroxide solution to the vial and gently swirl. The reaction should commence immediately, producing visible light. The duration and intensity will depend on the specific reagents and concentrations used.[13]

Caption: A typical workflow for a peroxyoxalate chemiluminescence experiment.

Applications in Drug Development and Research

The high sensitivity of the peroxyoxalate system makes it invaluable for analytical applications where trace amounts of an analyte must be detected.

-

HPLC Detection: Peroxyoxalate chemiluminescence is a popular post-column detection method in HPLC. It can be used to detect any analyte that is either naturally fluorescent or can be tagged with a fluorescent label. This provides exceptional sensitivity for quantifying drugs, metabolites, and biomolecules in complex matrices like plasma.[2][8]

-

Hydrogen Peroxide Sensing: The reaction's requirement for hydrogen peroxide makes it a highly specific and sensitive detector for H₂O₂. This is crucial in studying oxidative stress pathways and for developing diagnostics that measure H₂O₂ produced by enzymatic reactions (e.g., glucose oxidase).[2][14]

-

Chemiexcited Photodynamic Therapy (PDT): An emerging application is in chemiexcited PDT for cancer treatment. In this strategy, peroxyoxalate-containing nanoparticles are targeted to tumor cells, which often have elevated levels of reactive oxygen species (ROS), including H₂O₂. The intracellular H₂O₂ triggers the peroxyoxalate reaction, which in turn excites a co-localized photosensitizer, generating cytotoxic singlet oxygen to kill cancer cells without the need for external light.[3]

-

Immunoassays: The principles of peroxyoxalate chemiluminescence can be integrated into immunoassays, where the amount of light produced is proportional to the concentration of an antigen or antibody, enabling highly sensitive diagnostic tests.[6]

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. Analytical applications of peroxyoxalate chemiluminescence: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 10. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Make a Glow Stick Reaction Using Real Chemicals - Instructables [instructables.com]

- 14. murthylab.berkeley.edu [murthylab.berkeley.edu]

The Role of Bis(4-nitrophenyl) Oxalate in Chemical Light Sources: A Technical Guide

An In-depth Examination of Peroxyoxalate Chemiluminescence for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyoxalate chemiluminescence (POCL) represents one of the most efficient non-biological light-emitting chemical reactions known, forming the core technology behind commercial chemical light sources, commonly known as "glow sticks." This technical guide provides an in-depth exploration of the pivotal role of bis(4-nitrophenyl) oxalate (B1200264) (DNPO), a key reagent in many POCL systems. We will dissect the underlying chemical mechanism, present quantitative performance data, detail experimental protocols for its synthesis and application, and discuss its broader utility in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this powerful chemiluminescent system.

The Peroxyoxalate Chemiluminescence (POCL) System

The light-generating reaction in a chemical light source is a multi-component system based on peroxyoxalate chemiluminescence. The emission is not from a single compound but results from a sequence of reactions where chemical energy is efficiently converted into light. The essential components of this system are:

-

Oxalate Ester: This is the primary fuel for the reaction. Bis(4-nitrophenyl) oxalate (DNPO) is a frequently used oxalate ester, alongside compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO).[1][2] The electron-withdrawing nitro groups in DNPO make it highly reactive and efficient.

-

Oxidant: Hydrogen peroxide (H₂O₂) is the universal oxidant in these systems. In commercial products, it is often generated in situ from precursors like sodium percarbonate for stability and safety.

-

Catalyst: A weak base, such as sodium salicylate (B1505791) or imidazole, is typically used to catalyze the reaction between the oxalate ester and hydrogen peroxide.[3]

-

Fluorescer (or Dye): This component is the ultimate light emitter. The choice of fluorescer dictates the color of the emitted light. The POCL reaction is versatile enough to excite a wide range of dyes, producing nearly any color in the visible spectrum.[1]

-

Solvent: A suitable organic solvent, such as ethyl acetate (B1210297) or dimethyl phthalate, is required to dissolve all reactants and facilitate the reaction.

Mechanism of Action: From Chemical Energy to Light

The generation of light from the DNPO system is a fascinating example of indirect chemiluminescence, where the energy from an initial reaction is transferred to a separate light-emitting molecule. The process is widely understood to follow the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[4][5]

The key steps are as follows:

-

Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction begins with the base-catalyzed nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the DNPO molecule. This displaces a 4-nitrophenolate (B89219) leaving group and forms a hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization to a High-Energy Intermediate: This peroxyoxalate intermediate is unstable and rapidly undergoes an intramolecular cyclization. This step releases the second 4-nitrophenolate group and forms a highly strained, four-membered ring compound: 1,2-dioxetanedione . This molecule is the critical high-energy intermediate.[1][6]

-

Energy Transfer via CIEEL: The 1,2-dioxetanedione does not emit light itself. Instead, it forms a transient charge-transfer complex with a nearby fluorescer molecule.[1] An electron is transferred from the fluorescer to the dioxetanedione.

-

Decomposition and Excitation: The now radical-anion dioxetanedione decomposes into two molecules of carbon dioxide (CO₂). The energy released from this decomposition is transferred back to the fluorescer radical-cation, promoting it to an electronically excited singlet state (F*).

-

Light Emission: The excited fluorescer (F*) relaxes to its ground state (F) by emitting a photon of light (hν). The energy (and therefore color) of this photon is characteristic of the specific fluorescer used.

The overall chemical pathway is visualized in the diagram below.

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of two pathways in peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.umz.ac.ir [journals.umz.ac.ir]

- 6. researchgate.net [researchgate.net]

"Bis(4-nitrophenyl) oxalate" CAS number and molecular formula

An In-depth Technical Guide to Bis(4-nitrophenyl) oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-nitrophenyl) oxalate, a molecule with significant potential in chemiluminescence and as a synthetic intermediate. This document consolidates available information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and pathway visualizations to support research and development activities.

Core Chemical Information

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not definitively available in searched databases | - |

| Molecular Formula | C₁₄H₈N₂O₈ | Inferred from structure |

| Molecular Weight | 332.22 g/mol | Calculated from formula |

Synthesis of this compound

A key synthetic route to this compound involves the nitration of a diphenyl oxalate derivative. This process is detailed in patent literature and provides a reliable method for its preparation.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from methodologies described for the preparation of 4-nitrophenol (B140041) derivatives, where this compound is a key intermediate[1].

Materials:

-

Diphenyl oxalate derivative

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add the diphenyl oxalate derivative to the cooled sulfuric acid while maintaining a low temperature (typically between -5°C and 5°C).

-

Nitration: Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Add this nitrating mixture dropwise to the reaction vessel, ensuring the temperature does not exceed the specified range.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

Quenching and Precipitation: Pour the reaction mixture into ice water to precipitate the this compound derivative.

-

Isolation and Purification: Collect the precipitate by filtration and wash with water. The resulting wet precipitate can often be used in subsequent steps without further purification. For higher purity, standard recrystallization techniques can be employed.

Synthesis Workflow

Caption: A diagram illustrating the synthesis of this compound and its subsequent hydrolysis.

Applications in Chemiluminescence

This compound belongs to the family of peroxyoxalate esters, which are renowned for their use in chemiluminescence reactions. These reactions are the basis for "glow sticks" and are widely used in analytical chemistry for the detection of fluorescent molecules.

The general mechanism involves the reaction of the oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst. This reaction forms a high-energy intermediate, which then excites a fluorescent molecule (fluorophore). As the fluorophore returns to its ground state, it emits light.

General Peroxyoxalate Chemiluminescence Protocol

While a specific protocol for this compound is not detailed in the available literature, the following general procedure for peroxyoxalate chemiluminescence can be adapted.

Materials:

-

This compound solution in an appropriate organic solvent (e.g., ethyl acetate)

-

Hydrogen peroxide solution

-

A suitable catalyst (e.g., sodium salicylate (B1505791) or imidazole)

-

A fluorescent dye (fluorophore)

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a stock solution of the fluorophore.

-

Prepare a solution of hydrogen peroxide and the catalyst.

-

-

Initiation of Chemiluminescence: In a suitable transparent container, combine the this compound solution with the fluorophore solution.

-

Light Emission: To initiate the light-emitting reaction, add the hydrogen peroxide and catalyst solution to the mixture.

-

Observation: The mixture will emit light at a wavelength characteristic of the chosen fluorophore.

Peroxyoxalate Chemiluminescence Pathway

Caption: A generalized signaling pathway for the peroxyoxalate chemiluminescence reaction.

Conclusion

This compound is a valuable chemical compound with established synthetic pathways and significant potential in the field of chemiluminescence. While a dedicated CAS number is not readily found, its existence and utility are supported by patent literature. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and professionals in drug development and other scientific disciplines to explore the applications of this and similar molecules. Further research into its specific reaction kinetics and optimization of its use in analytical applications would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Solubility of Bis(4-nitrophenyl) oxalate in Organic Solvents

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for Bis(4-nitrophenyl) oxalate (B1200264). This guide provides qualitative solubility information inferred from synthesis and purification procedures of closely related compounds and presents a general, adaptable protocol for the experimental determination of its solubility.

Introduction

Bis(4-nitrophenyl) oxalate is a chemical compound of interest in various research and development sectors, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its application, enabling researchers to design and optimize reaction conditions, purification processes, and formulation strategies. This technical guide aims to provide a summary of the available qualitative solubility information and a detailed experimental protocol for the quantitative determination of the solubility of this compound.

Qualitative Solubility Data

| Solvent | Observation | Compound |

| Chloroform | Soluble | Bis(4-nitrophenyl) carbonate |

| Tetrahydrofuran (B95107) (THF) | Soluble | Bis(4-nitrophenyl) carbonate |

| Nitrobenzene | Soluble (used as a reaction solvent) | Bis(4-nitrophenyl) carbonate |

| Toluene | Soluble (used for recrystallization) | Bis(4-nitrophenyl) carbonate |

| Cyclohexane | Sparingly soluble/Insoluble (used as an anti-solvent for recrystallization) | Bis(4-nitrophenyl) carbonate |

| Dichloromethane | Soluble (used as a reaction solvent) | Bis(4-nitrophenyl) carbonate |

| Ethyl Acetate | Soluble (used for extraction) | Bis(4-nitrophenyl) carbonate |

| Water | Insoluble (used for washing/precipitation) | This compound derivative |

This data is qualitative and primarily based on the synthesis and purification of the closely related Bis(4-nitrophenyl) carbonate. Experimental verification is necessary to determine the precise solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method.[1]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, ethyl acetate, hexane, methanol, tetrahydrofuran (THF), toluene)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If this compound has a distinct chromophore, determine its wavelength of maximum absorbance (λmax).

-

Prepare a series of standard solutions and generate a calibration curve based on the absorbance at λmax.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

"Bis(4-nitrophenyl) oxalate" material safety data sheet (MSDS) information

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for the Material Safety Data Sheet (MSDS), also known as a Safety Data Sheet (SDS), for Bis(4-nitrophenyl) oxalate (B1200264) (CAS Number: 16533-70-1) , we have determined that a publicly available, detailed SDS from a primary chemical manufacturer or supplier is not accessible through standard databases.

The safety information for related compounds, such as Bis(4-nitrophenyl) carbonate or Bis(4-nitrophenyl) phosphate (B84403), cannot be used as a substitute. While these molecules share a similar nitrophenyl group, their core oxalate, carbonate, or phosphate linkages result in different chemical properties, reactivity, stability, and toxicological profiles. Extrapolating safety data from one compound to another would be scientifically invalid and could lead to unsafe handling practices.

Critical Importance of a Substance-Specific SDS

An SDS is a legally required document that provides critical, substance-specific information on:

-

Potential hazards (health, fire, reactivity)

-

Protective measures to be taken

-

First-aid and emergency procedures

-

Physical and chemical properties

-

Safe handling, storage, and disposal protocols

Without the specific SDS for Bis(4-nitrophenyl) oxalate, it is impossible to generate the requested in-depth technical guide with the necessary quantitative data, safety protocols, and hazard communication diagrams.

Recommendations for Researchers

-

Contact the Supplier: The most reliable method to obtain the correct SDS is to contact the chemical supplier or manufacturer from whom the this compound was purchased. They are legally obligated to provide this document to their customers.

-

Internal Safety Assessment: In the absence of a formal SDS for non-commercial or custom-synthesized compounds, a qualified chemist or institutional safety officer should conduct a thorough hazard assessment based on the chemical structure, functional groups, and data from closely related analogues, while acknowledging the inherent limitations and uncertainties of such an approach.

-

Assume High Hazard: As a precautionary principle, when safety data is unavailable, the compound should be handled as a substance of high potential hazard. This includes using stringent engineering controls (e.g., a certified chemical fume hood), a comprehensive suite of Personal Protective Equipment (PPE), and developing conservative protocols for handling and disposal.

Due to the lack of verifiable source documentation for this compound, we are unable to fulfill the request for a detailed technical guide, including data tables and workflow diagrams. Proceeding without this information would contradict the fundamental principles of laboratory safety and data integrity.

The Evolution of "Cold Light": An In-depth Technical Guide to the Historical Development of Peroxyoxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, has fascinated scientists for centuries. Among the various chemiluminescent systems discovered, the peroxyoxalate reaction stands out for its remarkable efficiency and versatility, underpinning technologies from common glow sticks to sophisticated analytical detection methods. This technical guide provides a comprehensive overview of the historical development of peroxyoxalate chemiluminescence (PO CL), detailing its discovery, mechanistic elucidation, and the evolution of its core components. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who leverage or seek to understand this powerful light-emitting system.

The Dawn of Peroxyoxalate Chemiluminescence: A Serendipitous Discovery

The journey of peroxyoxalate chemiluminescence began in the early 1960s with the work of Edwin A. Chandross at Bell Telephone Laboratories. While investigating energy transfer, in 1963 he observed a bright emission of light upon mixing oxalyl chloride with hydrogen peroxide in the presence of a fluorescent compound, 9,10-diphenylanthracene.[1] This seminal discovery laid the groundwork for a new field of chemiluminescence research.

It was, however, Michael M. Rauhut and his colleagues at the American Cyanamid Company who systematically investigated and expanded upon Chandross's initial findings. In 1967, they reported on the chemiluminescence arising from the reaction of aryl oxalate (B1200264) esters, such as diphenyl oxalate, with hydrogen peroxide and a fluorescent energy acceptor.[2][3] Their work identified the key components of the system:

-

An Oxalate Ester: A derivative of oxalic acid that serves as the fuel for the reaction.

-

An Oxidant: Typically hydrogen peroxide.

-

A Fluorophore (or Activator): A fluorescent molecule that accepts energy from the reaction and emits it as light.

-

A Base Catalyst: To facilitate the reaction.

Rauhut's team synthesized and evaluated a variety of oxalate esters, paving the way for the development of highly efficient and long-lasting chemiluminescent systems. Their research culminated in the development of practical applications, most notably the commercialization of "light sticks" (Cyalume®).

Unraveling the Mechanism: The High-Energy Intermediate and CIEEL

A central question in the early research was the identity of the transient species responsible for exciting the fluorophore. It was proposed that a high-energy intermediate (HEI) was formed during the reaction of the oxalate ester with hydrogen peroxide.[1] This HEI was postulated to be 1,2-dioxetanedione , a highly strained four-membered ring peroxide.[2]

The currently accepted mechanism for light production is the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.[2] This multi-step process can be summarized as follows:

-

Formation of a Peroxyoxalate Intermediate: The oxalate ester reacts with hydrogen peroxide in the presence of a base catalyst to form a hydroperoxyoxalate intermediate.

-

Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization to form the highly unstable 1,2-dioxetanedione.

-

Electron Transfer: The 1,2-dioxetanedione intermediate interacts with the fluorophore. An electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair.

-

Fragmentation and Back Electron Transfer: The 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide and a radical anion. A back electron transfer from this radical anion to the fluorophore radical cation generates the fluorophore in an electronically excited state.

-

Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light.

The CIEEL mechanism elegantly explains the high efficiency of the peroxyoxalate system and its ability to excite a wide variety of fluorophores, leading to the emission of different colors of light.

Visualizing the Peroxyoxalate Chemiluminescence Pathway

References

Theoretical and Experimental Insights into the Chemiluminescence of Bis(4-nitrophenyl) Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the chemiluminescence of bis(4-nitrophenyl) oxalate (B1200264) (DNPO). While a definitive theoretical quantum yield remains elusive due to its strong dependence on experimental conditions, this document elucidates the fundamental principles governing its light-emitting properties. We delve into the synthesis of diaryl oxalates, the mechanism of peroxyoxalate chemiluminescence, detailed protocols for quantum yield determination, and a summary of relevant quantitative data from analogous systems. This guide is intended to equip researchers with the necessary knowledge to effectively utilize and study the chemiluminescent properties of bis(4-nitrophenyl) oxalate and related compounds in various applications, including drug development and analytical sciences.

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence (PO-CL) is a highly efficient chemical light-generating process. The reaction involves the oxidation of a diaryl oxalate, such as this compound, by hydrogen peroxide in the presence of a fluorescent activator. This process is renowned for its high quantum yields, with some systems reportedly reaching up to 50%.[1] The mechanism is widely accepted to be a chemically initiated electron exchange luminescence (CIEEL) process.[1][2] The overall efficiency of the light emission is a product of the chemiexcitation quantum yield (the efficiency of producing the excited state) and the fluorescence quantum yield of the activator molecule.[3]

The versatility of the peroxyoxalate system lies in its ability to excite a wide range of fluorescent molecules, allowing for the generation of light of various wavelengths. The choice of the diaryl oxalate is critical, as the electronic properties of the phenolate (B1203915) leaving group significantly influence the reaction kinetics and, consequently, the chemiluminescence quantum yield. More electronegative substituents on the aryl group can impact the sensitivity and selectivity of the reaction.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of a phenol (B47542) derivative with oxalic acid or a reactive derivative thereof, followed by nitration. Detailed patented procedures describe the selective nitration of diphenyl oxalate to yield this compound derivatives.

A general synthetic pathway is outlined below:

-

Esterification: Reaction of a phenol derivative with oxalyl chloride or another reactive oxalic acid derivative to form the corresponding diphenyl oxalate.

-

Nitration: Subsequent nitration of the diphenyl oxalate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the para positions of the phenyl rings.

-

Purification: The crude product is then purified, typically by recrystallization, to obtain the final this compound.

The Peroxyoxalate Chemiluminescence Signaling Pathway

The chemiluminescence of this compound in the presence of hydrogen peroxide and a fluorescent activator proceeds through a multi-step reaction pathway. The key steps are the formation of a high-energy intermediate, which then transfers its energy to the activator, leading to light emission. The currently accepted high-energy intermediate is 1,2-dioxetanedione.

The following diagram illustrates the proposed signaling pathway for peroxyoxalate chemiluminescence:

Caption: Proposed mechanism for peroxyoxalate chemiluminescence.

Experimental Determination of Chemiluminescence Quantum Yield

The chemiluminescence quantum yield (ΦCL) is a critical parameter for characterizing the efficiency of a light-emitting reaction. It is defined as the ratio of the number of emitted photons to the number of molecules of the limiting reactant consumed. The determination of ΦCL requires careful experimental design and calibration.

General Experimental Protocol

A typical experimental setup for measuring chemiluminescence involves a light-tight chamber containing a reaction vessel, a sensitive photodetector (such as a photomultiplier tube or a CCD camera), and a system for introducing the reactants.

The general workflow for determining the quantum yield is as follows:

Caption: General workflow for experimental quantum yield determination.

Absolute vs. Relative Quantum Yield Measurement

-

Absolute Method: This method involves the direct measurement of the total number of photons emitted using a calibrated spectrometer and an integrating sphere. The calibration is often performed using a standard light source or through chemical actinometry.[6]

-

Relative Method: In this more common method, the chemiluminescence of the sample is compared to that of a well-characterized standard with a known quantum yield. The relative quantum yield is then calculated based on the integrated emission intensities and the absorbance of the two samples.

Quantitative Data for Diaryl Oxalate Systems

| Diaryl Oxalate | Fluorescent Activator | Catalyst/Conditions | Reported Quantum Yield (ΦCL) | Kinetic Parameters (Rise/Fall Rate Constants) | Reference(s) |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Perylene | Imidazole | High | kr and kf determined | [7] |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Polycyclic Aromatic Hydrocarbons | Viscous phthalate (B1215562) medium | High | Rate-determining step identified | [8] |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene | High (PCPO)/(H2O2) ratios | Determined | - | [6] |

| General Aryl Oxalates | Various | - | Up to 0.23 E mol-1 | - | [9] |

| Anhydrous Oxalic Anhydrides | Various | - | Up to 0.13 E mol-1 | - | [9] |

Conclusion

The chemiluminescence of this compound represents a powerful tool for various scientific and biomedical applications. While a single theoretical quantum yield cannot be assigned, a thorough understanding of the underlying peroxyoxalate reaction mechanism and the factors influencing its efficiency allows for the rational design of highly sensitive chemiluminescent systems. This guide has provided a foundational understanding of the synthesis, reaction pathway, and experimental characterization of this compound chemiluminescence. By utilizing the presented protocols and comparative data, researchers can further explore and optimize the application of this and other diaryl oxalates in their respective fields. Further experimental studies are warranted to establish a comprehensive set of quantitative data for this compound under various conditions, which will undoubtedly broaden its utility in analytical and biomedical sciences.

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. KR100256833B1 - Selective Nitriding Method of Phenolic Derivatives - Google Patents [patents.google.com]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.umz.ac.ir [journals.umz.ac.ir]

- 8. A Kinetic Study of the Chemiluminescent Reactions of Bis(2,4-dinitrophenyl)Oxalate, Hydrogen Peroxide, and Fluorescent Polycyclic Aromatic Hydrocarbons -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 9. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to the Stability and Storage of Bis(4-nitrophenyl) oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for bis(4-nitrophenyl) oxalate (B1200264). Understanding these parameters is critical for ensuring the compound's integrity, and reproducibility of experimental results, and for the development of robust analytical methods. This document details the compound's susceptibility to degradation, proper handling procedures, and provides a framework for establishing stability-indicating methods.

Chemical Profile and Inherent Stability

Bis(4-nitrophenyl) oxalate is a solid, typically appearing as a powder. While it is generally stable under recommended storage conditions, its ester functional groups make it susceptible to hydrolysis, particularly in the presence of moisture and basic or acidic conditions. The electron-withdrawing nature of the nitrophenyl groups makes the carbonyl carbons highly electrophilic and thus prone to nucleophilic attack by water.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₈N₂O₈ |

| Molecular Weight | 344.23 g/mol |

| Appearance | Powder |

| Melting Point | 136-139 °C |

| Solubility | Soluble in chloroform (B151607) and tetrahydrofuran. |

Source: PubChem, Sigma-Aldrich, ChemicalBook

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound.

Storage Conditions

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool (e.g., 2-8 °C) | To reduce the rate of potential degradation reactions. |

| Humidity | Dry environment | The compound is moisture-sensitive and susceptible to hydrolysis. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[1] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. The hydrolysis of the related compound, bis(4-nitrophenyl) carbonate, has been studied and provides insight into the likely degradation mechanism of the oxalate. The hydrolysis of bis(4-nitrophenyl) carbonate proceeds via nucleophilic attack of water on the carbonyl carbon. A similar mechanism is expected for this compound, which would lead to the formation of oxalic acid and 4-nitrophenol.

Caption: Proposed Hydrolysis Degradation Pathway.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Stability-Indicating HPLC Method Development (Example Protocol)

This protocol provides a general framework. Method parameters should be optimized for the specific instrumentation and purity of the material being tested.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a suitable concentration with the mobile phase.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a suitable concentration.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute to a suitable concentration.

-

Thermal Degradation: Store the solid compound at 60 °C for 48 hours. Dissolve a known amount in the solvent and dilute to a suitable concentration.

-

Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours. Dissolve a known amount in the solvent and dilute to a suitable concentration.

-

Analysis: Analyze all samples by the developed HPLC method. The peak for this compound should be well-resolved from any degradation product peaks.

Caption: Forced Degradation Study Workflow.

Summary and Recommendations

This compound is a valuable reagent that requires careful handling and storage to ensure its stability. The primary degradation pathway is hydrolysis, which can be minimized by storing the compound in a cool, dry place under an inert atmosphere. For researchers and drug development professionals, it is essential to use a validated stability-indicating analytical method to monitor the purity of the compound over time and to understand its degradation profile under various stress conditions. The protocols and information provided in this guide serve as a foundation for the safe and effective use of this compound in a research and development setting.

References

Key Intermediates in Bis(4-nitrophenyl) Oxalate Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates involved in the chemical reactions of bis(4-nitrophenyl) oxalate (B1200264) (DNPO), a compound widely utilized in analytical chemistry and biomedical research for its chemiluminescent properties. This document details the reaction mechanisms, key intermediates, and experimental considerations for professionals working in research and development.

Introduction to Bis(4-nitrophenyl) Oxalate Reactions

This compound is a prominent member of the aryl oxalate family, renowned for its application in peroxyoxalate chemiluminescence (PO-CL). This process involves the reaction of an oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent activator. The high efficiency of this light-emitting reaction has made it a valuable tool for sensitive detection methods in various analytical and biomedical assays. The core of this phenomenon lies in the formation and subsequent decomposition of high-energy intermediates.

The Central High-Energy Intermediate: 1,2-Dioxetanedione

The cornerstone of peroxyoxalate chemiluminescence is the formation of a highly unstable, four-membered ring intermediate: 1,2-dioxetanedione (C₂O₄).[1][2] This molecule is considered the key high-energy intermediate (HEI) in the reaction pathway.[1][2] Its significant ring strain and peroxide bond store a substantial amount of energy, which is released upon its decomposition.

The existence of 1,2-dioxetanedione has been confirmed through spectroscopic methods, including low-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Due to its extreme instability at ambient temperatures, it is generated in situ and rapidly decomposes.[2]

Reaction Mechanism and Intermediary Steps

The generation of light from the reaction of this compound with hydrogen peroxide is a multi-step process involving several key intermediates. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack and Formation of a Hydroperoxy Oxalate Intermediate: The reaction is initiated by the nucleophilic attack of the hydroperoxide anion (HOO⁻), formed from hydrogen peroxide in the presence of a base or catalyst, on one of the carbonyl carbons of the this compound molecule. This results in the displacement of a 4-nitrophenolate (B89219) leaving group and the formation of a 4-nitrophenyl peroxyoxalate intermediate.

-

Intramolecular Cyclization: The peroxyoxalate intermediate then undergoes a rapid intramolecular nucleophilic attack, where the peroxy anion attacks the second carbonyl carbon. This step leads to the expulsion of the second 4-nitrophenolate molecule and the formation of the cyclic 1,2-dioxetanedione .[5]

-

Decomposition and Energy Transfer: The highly unstable 1,2-dioxetanedione decomposes into two molecules of carbon dioxide (CO₂). This decomposition process releases a significant amount of energy. In the presence of a suitable fluorescent activator (fluorophore), this energy is transferred to the activator, promoting it to an excited singlet state.

-

Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light, resulting in the observed chemiluminescence. The color of the emitted light is characteristic of the specific fluorophore used.

The overall reaction can be influenced by catalysts, such as imidazole (B134444), which can facilitate the initial nucleophilic attack on the oxalate ester.

Signaling Pathway Diagram

Caption: Reaction pathway of peroxyoxalate chemiluminescence.

Quantitative Data

Table 1: Chemiluminescence Quantum Yields of Various Aryl Oxalates with Rubrene as Activator

| Aryl Oxalate | Substituent | Quantum Yield (ΦCL, E mol-1) |

| Bis(2,4-dinitrophenyl) oxalate | 2,4-Dinitro | 0.23[6] |

| Bis(2,4,6-trichlorophenyl) oxalate | 2,4,6-Trichloro | Value not specified in the provided context |

| Oxalic Anhydrides | - | 0.13[7] |

| Oxamides | - | 0.01[7] |

Note: The quantum yield is highly dependent on the reaction conditions, including the solvent, catalyst, and the specific fluorescent activator used.

Table 2: Kinetic Data for Related Reactions